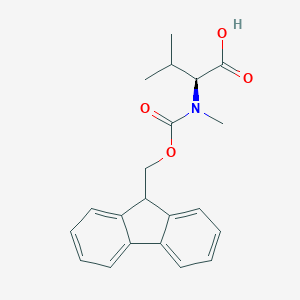

Fmoc-N-Me-Val-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(20(23)24)22(3)21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXXXPZNQXXRIG-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359654 | |

| Record name | Fmoc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84000-11-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84000-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-N-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-N-Me-Val-OH for Researchers and Drug Development Professionals

Fmoc-N-methyl-L-valine (Fmoc-N-Me-Val-OH) is a critical building block in modern peptide synthesis, prized for its ability to introduce N-methylation into a peptide sequence. This modification can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation to optimize receptor binding and biological activity. This technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and a workflow for its incorporation into solid-phase peptide synthesis.

Core Properties of this compound

This compound is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and application in peptide synthesis.

| Property | Value | References |

| Chemical Formula | C₂₁H₂₃NO₄ | [2][3] |

| Molecular Weight | 353.41 g/mol | [2] |

| CAS Number | 84000-11-3 | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 187-190 °C | [2][4] |

| Optical Rotation | [α]²⁰/D −68.0±3°, c = 1% in DMF | [2] |

| Purity | ≥98.0% (HPLC) | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone; Slightly soluble in water and dimethylformamide (DMF) | [5] |

| Storage Temperature | 2-8°C | [2][5] |

Spectroscopic Data

While specific spectra are dependent on the instrumentation and conditions used, the following provides an overview of expected spectroscopic characteristics for this compound. Researchers can typically obtain lot-specific spectra from the supplier.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Expected signals would correspond to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the N-methyl group, the valine side chain (isopropyl group), and the alpha-proton. |

| ¹³C NMR | Characteristic peaks for the carbonyl carbons of the carboxyl and carbamate (B1207046) groups, aromatic carbons of the Fmoc group, and aliphatic carbons of the N-methyl and valine moieties would be observed. |

| FT-IR | Prominent absorption bands are expected for the C=O stretching of the carboxylic acid and the urethane, N-H stretching (if any residual non-methylated compound is present), and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at approximately m/z 354.41. |

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires specific considerations due to the steric hindrance of the N-methyl group. The following protocols outline the key steps for its successful use.

Resin Preparation and Swelling

-

Resin Selection : Choose an appropriate solid support based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[2]

-

Swelling : Swell the resin in N,N-dimethylformamide (DMF) or another suitable solvent for at least 30 minutes before the first coupling step.[6]

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Reagent Preparation : Prepare a 20% solution of piperidine (B6355638) in DMF.[2]

-

Deprotection Reaction :

-

Drain the solvent from the swollen resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with fresh 20% piperidine/DMF for another 5-10 minutes to ensure complete deprotection.

-

-

Washing : Thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

Coupling of this compound

Due to the increased steric hindrance of N-methylated amino acids, standard coupling reagents may be less effective. The use of more potent activators is recommended.[6]

-

Reagent Preparation :

-

Dissolve 4 equivalents of this compound in DMF or N-methylpyrrolidone (NMP).[6]

-

Add 4 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the amino acid solution.[6]

-

Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.[6]

-

-

Activation : Allow the mixture to pre-activate for 5 minutes at room temperature.[6]

-

Coupling Reaction :

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for at least 1-2 hours at room temperature. Longer coupling times may be necessary.[6]

-

-

Monitoring the Coupling : The completion of the coupling reaction can be monitored using a qualitative test such as the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[6]

-

Washing : After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

-

Reagent Preparation : Prepare a cleavage cocktail appropriate for the resin and the protecting groups used on other amino acids in the sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).

-

Cleavage Reaction :

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification :

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow and Diagrams

The following diagrams illustrate the key processes involved in the use of this compound in peptide synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Caption: Activation and coupling mechanism of this compound during SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of N-methylated peptides. Its incorporation can significantly improve the pharmacokinetic properties of peptide-based drug candidates. Successful synthesis requires careful consideration of the steric hindrance posed by the N-methyl group, necessitating the use of potent coupling reagents like HATU and potentially longer reaction times. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable amino acid derivative in their work.

References

Synthesis and Purification of Fmoc-N-Me-Val-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-N-Me-Val-OH (N-α-Fmoc-N-α-methyl-L-valine), a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids like this compound into peptide sequences can significantly enhance their therapeutic properties, including increased metabolic stability, improved cell permeability, and modulated conformation. This guide details a robust solid-phase synthesis strategy, purification protocols, and relevant characterization data to assist researchers in the efficient production of this valuable compound.

Overview of Synthetic Strategy

The primary method detailed in this guide for the synthesis of this compound is the solid-phase approach utilizing a 2-chlorotrityl chloride (2-CTC) resin. This strategy offers several advantages, including the temporary protection of the carboxylic acid, straightforward purification through resin washing, and the potential for resin reuse. The N-methylation is achieved via the Biron-Kessler method, which involves the temporary protection of the α-amino group with an o-nitrobenzenesulfonyl (o-NBS) group, facilitating selective methylation of the resulting sulfonamide.

Quantitative Data Summary

While specific yield and purity data for the synthesis of this compound can vary based on reaction conditions and scale, the following table summarizes typical data obtained for the synthesis of other Fmoc-N-methylated amino acids using a similar solid-phase protocol.[1] This data is presented to provide researchers with expected outcomes.

| Methylating Agent | Amino Acid | Yield (%) | Purity (%) | Reference |

| Dimethyl sulfate | Fmoc-N-Me-Thr(tBu)-OH | 85 | >95 | [1] |

| Methyl iodide | Fmoc-N-Me-Thr(tBu)-OH | 82 | >95 | [1] |

| Dimethyl sulfate | Fmoc-N-Me-βAla-OH | 90 | >98 | [1] |

| Methyl iodide | Fmoc-N-Me-βAla-OH | 88 | >98 | [1] |

Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [2][3] |

| Molecular Weight | 353.41 g/mol | [2][4] |

| Appearance | White to off-white powder | [2][3] |

| Melting Point | 187-190 °C | [2][4] |

| Optical Rotation | [α]D²⁰ = -68 ± 2º (c=1 in DMF) | [2][3] |

| Purity (HPLC) | ≥ 98% | [3][4] |

Experimental Protocols

Solid-Phase Synthesis of this compound on 2-CTC Resin

This protocol is adapted from a general method for the solid-phase synthesis of Fmoc-N-methylated amino acids.[5][6]

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-Val-OH

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N-Methyl-2-pyrrolidone (NMP)

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methyl iodide (or Dimethyl sulfate)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

-

MilliQ water

-

Acetonitrile (ACN)

Procedure:

-

Resin Swelling and Fmoc-Val-OH Loading:

-

Swell the 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.

-

Dissolve 3 equivalents of Fmoc-Val-OH in a minimal amount of anhydrous DCM.

-

Add the Fmoc-Val-OH solution to the swollen resin.

-

Immediately add 9 equivalents of DIPEA to the reaction mixture and stir for 2 hours.

-

Cap any unreacted sites on the resin by adding methanol (B129727) (0.8 mL/g of resin) and stirring for 30 minutes.

-

Wash the resin thoroughly with DCM, followed by DMF, and then DCM again.

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Wash the resin extensively with DMF.

-

-

o-NBS Protection:

-

Prepare a solution of 4 equivalents of o-NBS-Cl and 10 equivalents of collidine in NMP.

-

Add this solution to the resin and shake for 30 minutes.

-

Wash the resin with NMP.

-

-

N-Methylation:

-

Prepare a solution of 5 equivalents of DBU in NMP.

-

Prepare a separate solution of 10 equivalents of methyl iodide in NMP.

-

Add the DBU solution to the resin and shake for 3 minutes.

-

Add the methyl iodide solution and shake for an additional 2 minutes.

-

Drain the reaction mixture and wash the resin with NMP.

-

Repeat the methylation step twice to ensure complete reaction.

-

-

o-NBS Deprotection:

-

Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.

-

Add this solution to the resin and shake for 15 minutes. Repeat this step once.

-

Wash the resin with NMP and then DCM.

-

-

Final Fmoc Protection:

-

Prepare a solution of 3 equivalents of Fmoc-OSu and 1 equivalent of DIEA in DCM.

-

Add this solution to the resin and shake for 1 hour.

-

Wash the resin with DCM and DMF.

-

-

Cleavage from Resin:

-

Wash the resin twice with DMF and twice with DCM.[7]

-

Prepare a cleavage solution of 1% TFA in DCM.

-

Add the cleavage solution to the resin (10 mL/g of resin) and shake for 1 minute.[7]

-

Drain the solution into a flask containing MilliQ water (30 mL).[7]

-

Repeat the cleavage and draining step four times.[7]

-

Evaporate the DCM from the collected solution. The product will precipitate in the water.[7]

-

Add ACN to dissolve the precipitated this compound.[7]

-

Purification of this compound

The crude product obtained after cleavage can be further purified by recrystallization.

Materials:

-

Crude this compound

-

Toluene (B28343) (or Ethyl acetate/Hexane)

Procedure:

-

Recrystallization from Toluene: [8]

-

Suspend the crude this compound in toluene (approximately 8 mL per gram of crude product).[8]

-

Heat the suspension to 50 °C and stir for 1 hour.[8]

-

Cool the mixture to room temperature and continue stirring for 2 hours.[8]

-

Filter the solid product and wash with cold toluene.[8]

-

Dry the purified product under vacuum at 50 °C.[8]

-

-

Alternative Recrystallization from Ethyl Acetate/Hexane (B92381):

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a cold mixture of ethyl acetate/hexane.

-

Dry the crystals under vacuum.

-

Visualization of Experimental Workflows

The following diagrams illustrate the key processes in the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-N-Methyl-L-Valine Cas-no-84000-11-3 - Career Henan Chemical Co. [coreychem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Novabiochem® | 84000-11-3 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpamc.com [ajpamc.com]

Fmoc-N-Me-Val-OH: A Technical Guide for Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Val-OH (9-fluorenylmethoxycarbonyl-N-methyl-L-valine) is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides. The incorporation of N-methylated amino acids, such as N-methyl-valine, into peptide sequences offers several advantages for drug development. N-methylation can significantly enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo half-life and bioavailability.[1] Furthermore, the presence of an N-methyl group can induce conformational constraints on the peptide backbone, which can lead to improved receptor binding affinity and specificity.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed protocol for its use in solid-phase peptide synthesis (SPPS), and an example of a signaling pathway modulated by a peptide containing N-methyl-valine.

Core Data Presentation

The key quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 84000-11-3 |

| Molecular Weight | 353.41 g/mol |

| Molecular Formula | C₂₁H₂₃NO₄ |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-Valine

This section outlines a representative protocol for the manual incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

-

This compound

-

Rink Amide resin (or other suitable resin depending on C-terminal modification)

-

Other Fmoc-protected amino acids

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine) or N-methylmorpholine

-

Solvent: DMF (N,N-Dimethylformamide, peptide synthesis grade)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: Dichloromethane (DCM), Methanol (B129727)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Ether (cold, for precipitation)

Methodology

-

Resin Preparation:

-

Swell the appropriate amount of resin in DMF in a reaction vessel for at least 1 hour.

-

Wash the resin multiple times with DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.

-

Repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Add the activated this compound solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. Note: Coupling to N-methylated amino acids can be slower than to standard amino acids.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (the test should be negative).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and methanol and dry it under vacuum.

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Signaling Pathway and Experimental Workflow

The incorporation of N-methyl-valine can modulate the biological activity of a peptide by altering its conformation and, consequently, its interaction with its target receptor. An example is the modification of insulin (B600854), where the N-methylation of valine at position A3 has been shown to impact its binding to the insulin receptor and subsequent signaling.

Workflow for Assessing the Biological Activity of an N-Methylated Peptide

Caption: A generalized experimental workflow for the synthesis and biological evaluation of a peptide containing N-methyl-valine.

Modulation of the Insulin Signaling Pathway by an N-Methyl-Valine Containing Insulin Analog

The insulin receptor is a receptor tyrosine kinase. Upon insulin binding, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, such as the PI3K/Akt pathway, which regulates glucose metabolism. The introduction of an N-methyl-valine in the insulin A-chain can alter the peptide's affinity for the receptor, thereby modulating the strength of the downstream signal.

Caption: Simplified diagram of the insulin signaling pathway initiated by the binding of an insulin analog containing N-methyl-valine.

References

Solubility Profile of Fmoc-N-Me-Val-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of Fmoc-N-Me-Val-OH (N-α-Fmoc-N-α-methyl-L-valine), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the generation of peptides with enhanced stability and conformational rigidity. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry, offering a consolidated resource on the solubility of this N-methylated amino acid derivative in various common solvents.

Introduction

This compound is an essential reagent for the synthesis of peptides containing N-methylated valine residues. The introduction of an N-methyl group can significantly alter the biological and physical properties of a peptide, including its resistance to enzymatic degradation, conformational flexibility, and, consequently, its binding affinity and bioavailability. A thorough understanding of the solubility of this compound in different solvents is paramount for its effective use in SPPS, ensuring efficient coupling reactions and high-purity peptide products.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic and aqueous solvents. It is important to note that quantitative data in the public domain is limited, and some discrepancies exist in reported values. Therefore, empirical determination of solubility for specific applications is highly recommended.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 50 mg/mL (141.5 mM)¹ | - | MedChemExpress |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~176.7 mg/mL (500 mM)² | Slightly Soluble | Sigma-Aldrich[1], Thermo Scientific[2] |

| Chloroform | CHCl₃ | 119.38 | Data Not Available | Soluble | Career Henan Chemical Co.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data Not Available | Soluble | Career Henan Chemical Co.[3] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Data Not Available | Soluble | Career Henan Chemical Co.[3] |

| Acetone | C₃H₆O | 58.08 | Data Not Available | Soluble | Career Henan Chemical Co.[3] |

| Water | H₂O | 18.02 | Data Not Available | Slightly Soluble | Thermo Scientific[2], Career Henan Chemical Co.[3] |

¹ Requires ultrasonic treatment for dissolution. The hygroscopic nature of DMSO can significantly affect solubility. ² Calculated from the qualitative description "clearly soluble" for 1 mmole in 2 ml of DMF. This high value conflicts with other sources reporting "slightly soluble," indicating a need for further investigation.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for the experimental determination of the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent(s) of interest (e.g., DMF, NMP, DCM, DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a series of vials.

-

Tightly cap the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for 2 minutes to ensure initial dispersion.

-

Place the vials in a thermostatic shaker at a controlled temperature (e.g., 25 °C) and shake for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered saturated solution by HPLC. A typical mobile phase for analysis would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid, with detection at a wavelength corresponding to the absorbance of the Fmoc group (e.g., 265 nm or 301 nm).

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of this compound in solid-phase peptide synthesis.

Conclusion

The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis. While quantitative data is not extensively available, this guide provides a summary of the current knowledge. The conflicting reports on its solubility in DMF underscore the importance of empirical determination for specific experimental conditions. The provided protocol for solubility determination offers a reliable method for researchers to ascertain the precise solubility in their chosen solvent systems, thereby optimizing coupling efficiency and the overall success of their peptide synthesis endeavors.

References

A Comprehensive Technical Guide to Fmoc-N-Me-Val-OH: From Procurement to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of Fmoc-N-Me-Val-OH, a key building block in modern peptide synthesis. We will delve into its commercial availability and pricing, detailed experimental protocols for its use, and the biological significance of incorporating N-methylated amino acids into peptides, including their impact on signaling pathways.

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers. The following table summarizes pricing information from several vendors for easy comparison. Please note that prices are subject to change and may vary based on purity, quantity, and institutional agreements.

| Supplier | Catalog Number | Quantity | Price (USD) |

| Sigma-Aldrich (Novabiochem) | 852230 | 1 g | $120.00 |

| 5 g | $481.00 | ||

| Chem-Impex | 02681 | 1 g | $35.00 |

| 5 g | $150.00 | ||

| 25 g | $565.00 | ||

| 100 g | $2,110.00 | ||

| Ivy Fine Chemicals | GV00-902 | 10 g | $45.50 |

| 25 g | $104.00 | ||

| 100 g | $332.80 | ||

| P3 BioSystems | - | - | Inquiry |

| MedChemExpress | HY-I1112 | - | Inquiry |

| BLD Pharm | - | - | Inquiry |

| Advanced ChemTech | - | - | Inquiry |

| Aapptec | - | - | Inquiry |

| ChemPep | - | - | Inquiry |

Note: Bulk and commercial quantities are typically available upon request from most suppliers.

Core Technical Specifications

| Property | Value |

| CAS Number | 84000-11-3 |

| Molecular Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% (typically by HPLC) |

| Storage Temperature | 2-8°C |

Experimental Protocols

The incorporation of this compound into a peptide sequence follows the general principles of solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Below are detailed protocols for the key steps.

Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).

-

Swelling: Place the desired amount of resin in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Caption: Workflow for Fmoc deprotection in SPPS.

Amino Acid Coupling

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin. Due to the steric hindrance of the N-methyl group, stronger coupling reagents and longer reaction times may be necessary compared to standard amino acid coupling.

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Caption: Workflow for amino acid coupling in SPPS.

Cleavage and Deprotection

This final step cleaves the synthesized peptide from the resin support and removes any side-chain protecting groups.

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.

-

Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

N-methylation of amino acids in a peptide backbone has profound effects on its biological properties. This modification can enhance metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate the peptide's conformation, which can in turn alter its binding affinity and selectivity for biological targets.[1][2][3][4]

One area where N-methylated peptides have shown significant potential is in the modulation of G protein-coupled receptor (GPCR) signaling. GPCRs are a large family of cell surface receptors that play a crucial role in a vast array of physiological processes.[5][6][7][8][9]

A notable example of the impact of N-methylation on receptor interaction is the study of insulin (B600854) analogues. The replacement of valine with N-methyl-valine at position A3 in the insulin A-chain was found to significantly decrease the peptide's receptor binding affinity and in vitro biological activity, such as stimulating lipogenesis.[10] This suggests that the hydrogen bonding capacity of the peptide backbone, which is disrupted by N-methylation, is critical for the insulin-receptor interaction and subsequent signaling.[10]

The insulin receptor is a receptor tyrosine kinase, and its activation initiates a complex signaling cascade. Upon insulin binding, the receptor undergoes autophosphorylation, leading to the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then acts as a docking site for various signaling molecules, including PI3K, which in turn activates the Akt/PKB pathway, a central regulator of glucose metabolism and cell growth. The reduced binding affinity of the N-methylated insulin analogue would lead to a diminished activation of this downstream signaling cascade.

Caption: Simplified insulin signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhancing the Signaling of GPCRs via Orthosteric Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Methylation in Peptide Structure: A Technical Guide for Drug Development

Introduction: Peptide-based therapeutics have garnered significant interest due to their high target specificity and potent biological activity. However, their translation into viable drug candidates is often hampered by inherent weaknesses, including poor metabolic stability and low cell membrane permeability.[1][2] N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, has emerged as a powerful and versatile strategy to overcome these pharmacokinetic hurdles.[3][4] This modification introduces profound changes to the peptide's structure and physicochemical properties, enhancing its drug-like characteristics.[5] Inspired by naturally occurring N-methylated peptides like Cyclosporine A, which exhibits excellent oral bioavailability, researchers have increasingly employed this technique to rationally design peptide drugs with improved stability, permeability, and even target selectivity.[1][2]

This technical guide provides an in-depth exploration of the role of N-methylation in shaping peptide structure and function. It details the conformational effects, the impact on pharmacokinetic properties, key experimental protocols for synthesis and analysis, and the application of this strategy in modern drug discovery.

The Structural and Conformational Impact of N-Methylation

The introduction of a methyl group onto the backbone amide nitrogen imposes significant steric and electronic constraints, fundamentally altering the peptide's conformational landscape.

-

Restricted Backbone Flexibility: The methyl group introduces steric hindrance that restricts the rotation around the peptide bond, limiting the accessible Ramachandran (φ, ψ) space. This conformational rigidity can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity.[4]

-

Promotion of cis-Amide Bonds: While the trans conformation is energetically favored for most peptide bonds, N-methylation reduces the energy barrier for cis/trans isomerization. This allows for the formation of stable cis-amide bonds, a feature that dramatically alters the peptide's backbone trajectory and is crucial for the structure of many cyclic peptides.[1]

-

Elimination of Hydrogen Bond Donors: Each N-methylation removes an amide proton (N-H), a critical hydrogen bond donor. This has two major consequences:

-

It prevents the formation of intermolecular hydrogen bonds with water, thereby increasing the peptide's lipophilicity.[4]

-

It disrupts secondary structures like β-sheets that rely on backbone hydrogen bonding but can promote the formation of intramolecularly hydrogen-bonded "chameleon-like" structures that shield polar groups, facilitating membrane passage.[6][7]

-

Impact on Pharmacokinetic Properties

The structural modifications induced by N-methylation directly translate into improved pharmacokinetic profiles, making peptides more viable as drugs.

Enhanced Enzymatic Stability

Peptides are rapidly degraded in vivo by proteases, which cleave amide bonds. The methyl group on the nitrogen atom acts as a steric shield, physically blocking the approach of proteolytic enzymes and significantly increasing the peptide's half-life in plasma and other biological fluids.[4][7][8]

| Peptide Analog | Modification | Stability Assay | Half-life (t½) | Reference |

| Cyclic Peptides | Cyclization & D-residues | Human Plasma | > 360 min | [6] |

| MN1.1 | Non-methylated | Serum | Almost completely degraded after 6h | [9] |

| MN1.4 | N-methylated version of MN1.2 | Serum | Almost completely intact after 6h | [9] |

| Mo-L2 / Mo-D2 | N-methylated macrocycles | Serum | Completely resistant to degradation | [8] |

Improved Permeability and Oral Bioavailability

A major hurdle for peptide drugs is their inability to cross cell membranes to reach intracellular targets or to be absorbed from the gastrointestinal tract. By removing hydrogen bond donors and increasing lipophilicity, N-methylation enhances a peptide's ability to passively diffuse across lipid bilayers.[6][10] This strategy has successfully converted poorly permeable peptides into compounds with significant oral bioavailability.[2] However, the relationship is not always linear; an optimal number and position of N-methyl groups often exist to achieve maximal permeability.[6][11]

| Peptide Analog | Modification | Permeability (Papp in Caco-2) | Oral Bioavailability (Rat) | Reference |

| Tri-N-methylated Somatostatin Analog | 3 N-Me groups | Not specified | 10% | [2] |

| Cyclic Hexapeptide | 3 N-Me groups | Not specified | 28% | [6] |

| Cyclic Hexapeptide Library (Permeable subset) | 1-5 N-Me groups | > 1 x 10⁻⁵ cm/s | Not specified | [11] |

| Cyclic Hexapeptide Library (Impermeable subset) | 1-5 N-Me groups | < 1 x 10⁻⁶ cm/s | Not specified | [11] |

| Permethylated Derivatives | Fully N-methylated | As low as non-methylated precursors | Not specified | [6] |

Experimental Protocols

Protocol 1: On-Resin N-Methylation during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a widely used and efficient method for introducing N-methylation directly on the solid support during standard Fmoc-based SPPS.[5][12][13] The procedure consists of three main steps performed on the N-terminal amine of the growing peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine or Diisopropylethylamine (DIEA)

-

Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide

Procedure:

-

Fmoc-Deprotection: Swell the resin in DMF. Remove the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash thoroughly with DMF and DCM.

-

Sulfonylation:

-

Swell the resin in anhydrous NMP.

-

Add a solution of o-NBS-Cl (5 equiv.) and collidine (10 equiv.) in NMP.

-

Shake at room temperature for 30-60 minutes.

-

Wash the resin thoroughly with NMP and DCM.

-

-

Methylation:

-

Swell the resin in anhydrous DMSO or NMP.

-

Add a solution of DBU (5 equiv.) and dimethyl sulfate (10 equiv.).

-

Shake at room temperature for 5-10 minutes. Repeat once.

-

Wash the resin with NMP.

-

-

Desulfonylation:

-

Prepare a solution of 2-mercaptoethanol (10 equiv.) and DBU (5 equiv.) in NMP.

-

Add the solution to the resin and shake for 5 minutes. Repeat once.

-

Wash the resin thoroughly with NMP and DCM. The N-methylated amine is now ready for coupling the next amino acid.

-

-

Coupling: Couple the next Fmoc-amino acid using a strong coupling agent like HATU, as coupling to the secondary N-methyl amine is often sterically hindered.

Protocol 2: Conformational Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for elucidating the three-dimensional structure of N-methylated peptides in solution.

Key Experiments:

-

1D ¹H NMR: Provides initial assessment of sample purity and conformational homogeneity. The presence of multiple sets of peaks for a single residue often indicates the presence of slowly exchanging cis/trans isomers on the NMR timescale.[1]

-

2D TOCSY (Total Correlation Spectroscopy): Used to assign protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. NOE patterns are distinct for cis and trans amide bonds and help define the overall peptide fold.

-

Structure Calculation: The distance restraints obtained from NOESY, combined with dihedral angle restraints from coupling constants, are used in molecular dynamics and distance geometry calculations to generate a family of 3D structures consistent with the experimental data.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[11]

Procedure:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. A high TEER value indicates a well-formed barrier.

-

Permeability Assay:

-

Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution).

-

Add the test peptide solution to the apical (AP) chamber, which represents the intestinal lumen.

-

At designated time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber, which represents the bloodstream.

-

Include control compounds: a low-permeability marker (e.g., mannitol) and a high-permeability marker (e.g., testosterone).

-

-

Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS or HPLC.

-

Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Conclusion

N-methylation is a cornerstone of modern peptide chemistry and a validated strategy in pharmaceutical development.[5] By introducing a simple methyl group, it is possible to profoundly alter a peptide's three-dimensional structure, leading to significant improvements in proteolytic stability and membrane permeability.[7][10] This modification provides a rational approach to converting biologically active but pharmacokinetically fragile peptides into promising drug candidates with enhanced oral bioavailability and in vivo efficacy. The continued development of synthetic methods and a deeper understanding of structure-activity relationships will further solidify the role of N-methylation in the future of peptide-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 3. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-Methylation in Peptidomimetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Peptide Therapeutic Hurdle

Peptides are highly sought-after therapeutic candidates due to their high specificity, potency, and low toxicity. However, their progression into viable drugs is often hampered by inherent weaknesses, primarily their susceptibility to rapid enzymatic degradation by proteases and poor membrane permeability, which limits oral bioavailability and access to intracellular targets.[1][2] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a pathway to overcome these limitations. Among the most effective and widely adopted strategies in peptidomimetic design is the N-methylation of the peptide backbone.[3][4]

N-methylation involves the substitution of an amide proton with a methyl group.[3] This seemingly simple modification profoundly alters the physicochemical properties of the peptide, offering a powerful tool to enhance its drug-like characteristics.[1][3] By removing a hydrogen bond donor, introducing steric hindrance, and restricting conformational flexibility, N-methylation can significantly improve proteolytic stability, enhance membrane permeability, and modulate receptor binding affinity and specificity.[3][5] A prime example of a successful, multiply N-methylated peptide drug is Cyclosporine A, an immunosuppressant with excellent pharmacokinetic properties.[6][7] This guide provides a comprehensive technical overview of N-methylated amino acids in peptidomimetics, detailing their impact on peptide properties, methods for their synthesis and analysis, and their application in drug discovery.

Core Principles and Advantages of N-Methylation

The strategic incorporation of N-methyl groups into a peptide backbone imparts several key advantages that address the primary challenges of peptide therapeutics.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the dramatic increase in resistance to enzymatic degradation.[3] Proteases recognize and bind to the peptide backbone via hydrogen bonding to cleave the amide bonds. N-methylation physically obstructs this process in two ways:

-

Removal of a Hydrogen Bond Donor: The amide proton is critical for protease recognition. Replacing it with a methyl group eliminates a key hydrogen-bonding interaction, disrupting the enzyme's ability to bind effectively.[3]

-

Steric Hindrance: The added methyl group sterically hinders the approach of the protease to the scissile amide bond.[3]

This dual effect leads to a substantial extension of the peptide's half-life in biological fluids, a critical factor for maintaining therapeutic concentrations in vivo.[3] Substitution with N-methyl amino acids has been shown to increase the remaining peptide area from as low as 20% to over 50% after one hour of exposure to serum.[8]

Improved Membrane Permeability and Bioavailability

For a peptide to be orally bioavailable or to act on intracellular targets, it must be able to cross the lipid bilayer of cell membranes. N-methylation enhances membrane permeability through two primary mechanisms:

-

Reduced Desolvation Penalty: By eliminating an amide hydrogen bond donor, N-methylation reduces the number of favorable interactions with water molecules. This lowers the energetic penalty required for the peptide to transition from an aqueous environment into the hydrophobic core of the cell membrane.[3]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, promoting its partitioning into the lipid membrane.[3]

These changes can transform a membrane-impermeable peptide into one that can passively diffuse across cell membranes, a crucial step towards oral bioavailability.[9][10]

Conformational Control and Receptor Binding

N-methylation restricts the conformational freedom of the peptide backbone, locking it into a more defined structure.[11] This has a profound, albeit context-dependent, impact on receptor binding affinity.[3]

-

Favorable Pre-organization: If N-methylation stabilizes the peptide in its "bioactive conformation" (the shape it adopts when binding to its receptor), it can lead to a significant increase in binding affinity and specificity.[3]

-

Unfavorable Conformation: Conversely, if the induced conformation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[3]

Therefore, a systematic "N-methyl scan," where each residue is methylated one by one, is often employed to identify positions where the modification is beneficial.[12] For example, a systematic scan of a somatostatin (B550006) octapeptide agonist revealed that while N-methylation of Phe7 or Thr10 destroyed affinity for all receptor subtypes, methylation of D-Trp8 resulted in an analog with exceptionally high affinity and selectivity for the sst5 receptor.[3][12]

Data Presentation: Quantitative Impact of N-Methylation

The following tables summarize quantitative data from various studies, illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Data Source |

|---|---|---|---|

| Peptide A | Unmodified | 15 minutes | Illustrative Data[3] |

| Peptide A | N-methylated at P1 | 120 minutes | Illustrative Data[3] |

| Peptide B | Unmodified | 35 minutes | Illustrative Data[3] |

| Peptide B | N-methylated at P2 | > 240 minutes | Illustrative Data[3] |

| TA4 | Unsubstituted | ~40% remaining after 1h | [8] |

| TA4(3,7-NMePhe) | Di-N-methylated | ~65% remaining after 1h | [8] |

| C10:0-A2 | Unsubstituted | ~20% remaining after 1h | [8] |

| C10:0-A2(9-NMeLys) | Mono-N-methylated | ~50% remaining after 1h |[8] |

Table 2: Effect of N-Methylation on Membrane Permeability

| Peptide | Number of N-methyl groups | Permeability Assay | Apparent Permeability (Papp) | Data Source |

|---|---|---|---|---|

| Cyclic hexa-alanine | 0 | Caco-2 | Low | [3] |

| N-methylated derivatives | 1-5 | Caco-2 | High for 10 of 54 analogs | [3] |

| cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (1) | 0 | PAMPA | Low | [9] |

| Trimethylated analog of (1) | 3 | PAMPA | Significantly higher than (1) |[9] |

Table 3: Effect of N-Methylation on Cytotoxicity and Hemolytic Activity

| Compound | Modification | MIC (μM) vs. P. aeruginosa | HC50 (μM) | IC50 vs. HeLa cells (μM) |

|---|---|---|---|---|

| TA4 | Unsubstituted | 12.5 | 114 | 46 |

| TA4(3,7-NMePhe) | Di-N-methylated | 12.5 | > 400 | 86 |

| C10:0-A2 | Unsubstituted | 12.5 | 200 | 48 |

| C10:0-A2(9-NMeLys) | Mono-N-methylated | 6.25 | 300 | > 400 |

Data sourced from[8]. MIC = Minimum Inhibitory Concentration; HC50 = 50% Hemolytic Concentration; IC50 = 50% Inhibitory Concentration.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex workflows and biological pathways relevant to N-methylated peptidomimetics.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lifetein.com [lifetein.com]

- 12. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Fmoc-N-Me-Val-OH: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Val-OH (N-α-Fmoc-N-α-methyl-L-valine) is a critical building block in solid-phase peptide synthesis (SPPS), prized for its ability to introduce N-methylated amino acid residues into peptide sequences. This modification can significantly enhance a peptide's resistance to enzymatic degradation and modulate its conformational properties, ultimately improving its therapeutic potential.[1] However, to ensure the integrity and reactivity of this reagent, a thorough understanding of its stability and appropriate storage conditions is paramount. This technical guide provides a comprehensive overview of the stability and recommended handling of this compound.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage temperature. As a solid, it is generally recommended to be stored in a cool, dry, and dark place. Various suppliers provide slightly different recommendations, which are summarized in the table below. For long-term storage, colder temperatures are consistently advised.

| Supplier/Source | Recommended Storage Temperature (°C) | Additional Notes |

| Sigma-Aldrich | 2 to 8 | - |

| Chem-Impex | 0 to 8 | - |

| BLD Pharm | Room Temperature | Keep in dark place, sealed in dry conditions.[2] |

| Novabiochem (Merck) | 2 to 30 | - |

| MedChemExpress (Solution) | -20 or -80 | For stock solutions. |

Stability of Stock Solutions

Once dissolved in a solvent, the stability of this compound can be more limited. It is crucial to use fresh solutions for synthesis whenever possible. The following table provides guidance on the stability of stock solutions at different temperatures.

| Storage Temperature (°C) | Storage Period | Source |

| -20 | 1 month | MedChemExpress[3] |

| -80 | 6 months | MedChemExpress[3] |

Potential Degradation Pathway

The primary degradation pathway for Fmoc-protected amino acids, including this compound, involves the cleavage of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. This deprotection is typically intentional during peptide synthesis, achieved by treatment with a secondary amine base like piperidine. However, premature deprotection can occur under certain conditions, leading to impurities and reduced yield in peptide synthesis.

The diagram below illustrates the general mechanism of Fmoc deprotection.

Caption: General degradation pathway via Fmoc deprotection.

Experimental Protocols

Detailed, publicly available experimental protocols specifically for the stability testing of this compound are scarce. However, a general approach to assessing the stability of this compound would involve the following steps:

-

Sample Preparation: Prepare solutions of this compound in the solvent of interest (e.g., DMF) at a known concentration.

-

Stress Conditions: Subject the samples to various conditions, such as elevated temperatures, different pH levels, and exposure to light.

-

Time-Point Analysis: At regular intervals, withdraw aliquots from each sample.

-

Analytical Method: Analyze the aliquots using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will allow for the quantification of the parent compound and any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Best Practices for Handling and Storage

To ensure the quality and performance of this compound in research and drug development, the following workflow for handling and storage is recommended.

References

Spectroscopic and Synthetic Profile of Fmoc-N-Me-Val-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and characterization of (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (Fmoc-N-Me-Val-OH). This N-methylated amino acid derivative is a critical building block in peptide synthesis, offering enhanced enzymatic stability and conformational control to the resulting peptides. This document is intended to serve as a valuable resource for researchers in peptide chemistry and drug development.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Expected)

¹H NMR (Typical Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.78 | d | 2H | Fmoc-H4, H5 |

| 7.60 | d | 2H | Fmoc-H1, H8 |

| 7.40 | t | 2H | Fmoc-H2, H7 |

| 7.32 | t | 2H | Fmoc-H3, H6 |

| 4.50 - 4.30 | m | 3H | Fmoc-CH₂, Fmoc-CH |

| 4.10 | d | 1H | α-CH |

| 2.85 | s | 3H | N-CH₃ |

| 2.20 | m | 1H | β-CH |

| 1.05 | d | 3H | γ-CH₃ |

| 0.95 | d | 3H | γ'-CH₃ |

| 10.0 - 12.0 | br s | 1H | COOH |

¹³C NMR (Typical Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | COOH |

| 156.5 | N-COO (Fmoc) |

| 143.8 | Fmoc C (quaternary) |

| 141.3 | Fmoc C (quaternary) |

| 127.8 | Fmoc CH |

| 127.1 | Fmoc CH |

| 125.1 | Fmoc CH |

| 120.0 | Fmoc CH |

| 67.5 | Fmoc-CH₂ |

| 65.0 | α-C |

| 47.2 | Fmoc-CH |

| 31.5 | N-CH₃ |

| 30.0 | β-C |

| 19.5 | γ-C |

| 18.5 | γ'-C |

Table 2: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 3060-3040 | Medium | C-H stretch (Aromatic) |

| 2960-2870 | Medium | C-H stretch (Aliphatic) |

| 1740-1700 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| 1720-1680 | Strong | C=O stretch (Urethane, Fmoc) |

| 1450, 1380 | Medium | C-H bend (Aliphatic) |

| 1250-1050 | Strong | C-O stretch |

| 760-740 | Strong | C-H out-of-plane bend (Aromatic) |

Table 3: Mass Spectrometry (MS) Data

| Technique | [M+H]⁺ (Calculated) | [M+Na]⁺ (Calculated) |

| Electrospray Ionization (ESI) | 354.1649 | 376.1468 |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the N-methylation of Fmoc-amino acids is the solid-phase method using a 2-chlorotrityl chloride (2-CTC) resin, which serves as a temporary protecting group for the carboxylic acid.[1]

-

Resin Loading: Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM). Add a solution of Fmoc-Val-OH and N,N-diisopropylethylamine (DIPEA) in DCM to the resin and agitate. After completion, wash the resin with DCM and methanol (B129727) and dry under vacuum.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Sulfonamide Formation: React the free amino group on the resin with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine in DMF.

-

N-Methylation: Treat the sulfonated resin with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate in DMF.[2]

-

Sulfonamide Cleavage: Remove the o-NBS group using a solution of a thiol (e.g., thiophenol) and a base (e.g., DBU) in DMF.

-

Fmoc Re-protection: Re-introduce the Fmoc group by reacting the N-methylated amino acid on the resin with Fmoc-OSu in the presence of a base like DIPEA in DMF.

-

Cleavage from Resin: Cleave the final product from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.[1]

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

-

NMR Spectroscopy: Dissolve a sample of the purified this compound in deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Analyze a dilute solution of the compound using an electrospray ionization mass spectrometer (ESI-MS) to confirm the molecular weight.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Solid-phase synthesis workflow for this compound.

Caption: Spectroscopic characterization workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for Fmoc-N-Me-Val-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Val-OH, into peptide sequences is a critical strategy in modern drug discovery and development. N-methylation offers several advantages, including enhanced enzymatic stability, improved cell permeability, and the ability to modulate peptide conformation for optimized receptor binding.[1][2] However, the steric hindrance posed by the N-methyl group and the bulky valine side chain presents significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete or slow coupling reactions.[3]

These application notes provide a comprehensive guide for the effective use of this compound in Fmoc-based SPPS. Detailed protocols, a comparative analysis of coupling reagents, and strategies to overcome common challenges are presented to enable researchers to successfully synthesize N-methylated peptides with high purity and yield.

Properties of this compound

| Property | Value | Reference |

| CAS Number | 84000-11-3 | [4][5] |

| Molecular Formula | C₂₁H₂₃NO₄ | [4][5] |

| Molecular Weight | 353.41 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

| Purity (HPLC) | ≥98.0% | [4][6] |

| Storage | 2-8°C, keep in a dark and dry place | [5][6] |

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance at the secondary amine. This steric bulk can significantly slow down the rate of acylation, leading to:

-

Incomplete couplings: Resulting in deletion sequences in the final peptide.

-

Low yields: Due to the inefficiency of the coupling reaction.

-

Requirement for more potent coupling reagents and longer reaction times.

Recommended Coupling Reagents for this compound

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids. While standard reagents like HBTU can be less effective, several others have demonstrated superior performance.[3]

Comparative Analysis of Coupling Reagents

The following table provides a summary of recommended coupling reagents for this compound, with representative coupling efficiencies. It is important to note that actual yields can vary depending on the specific peptide sequence, resin, and reaction conditions.

| Coupling Reagent | Class | Representative Coupling Yield (%)* | Advantages | Disadvantages |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium/Aminium Salt | >95 | High reactivity, effective for hindered couplings.[3] | Can be more expensive than other reagents. |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | 90-95 | Low racemization, avoids carcinogenic byproducts.[7] | |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | >98 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[8] | Higher cost. |

| PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | >95 | Effective for coupling N-methyl amino acids.[3] |

*Representative yields are based on HPLC purity analysis of crude peptides from various studies on sterically hindered amino acids and should be considered as a general guide.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using HATU, a highly recommended reagent for this purpose.

Materials and Reagents

-

This compound

-

Peptide-resin with a free N-terminal amine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

Washing solvents (DMF, DCM, Isopropanol)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Protocol 1: Standard HATU Coupling

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution and vortex briefly. Pre-activation time should be minimal (1-2 minutes).

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended overnight.[9]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test to check for the presence of free amines. The standard Kaiser test is not suitable for secondary amines like N-methylated residues. The chloranil (B122849) test or the bromophenol blue test is recommended.[3]

-

-

Washing:

-

Once the coupling is complete (negative chloranil or bromophenol blue test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

-

Optional Double Coupling:

-

If the monitoring test indicates incomplete coupling, repeat steps 3-6.

-

Protocol 2: Enhanced Coupling for Difficult Sequences

For sequences where a single coupling of this compound is insufficient, the following modifications can be applied:

-

Increased Equivalents: Use up to 5 equivalents of this compound, HATU, and 10 equivalents of DIPEA.

-

Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C).

-

Microwave-Assisted SPPS: Utilize a microwave peptide synthesizer, which can significantly reduce reaction times and improve coupling efficiency for sterically hindered amino acids.

Visualizing the Workflow

General Fmoc-SPPS Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

Caption: A single cycle of Fmoc solid-phase peptide synthesis.

Decision Workflow for Coupling this compound

This diagram outlines the decision-making process for ensuring complete coupling of this compound.

Caption: Decision workflow for coupling this compound.

Conclusion

The successful incorporation of this compound in SPPS is achievable with careful selection of coupling reagents and optimization of reaction conditions. The use of potent activating agents like HATU, coupled with rigorous monitoring and the willingness to perform double couplings or employ enhanced protocols, will lead to the synthesis of high-quality N-methylated peptides. These peptides are valuable tools for advancing research in drug discovery and development, offering the potential for therapeutics with improved pharmacological properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. This compound Novabiochem® | 84000-11-3 [sigmaaldrich.com]

- 5. 84000-11-3|this compound|BLD Pharm [bldpharm.com]

- 6. This compound ≥98.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

Standard Protocol for the Solid-Phase Coupling of Fmoc-N-Me-Val-OH

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction